N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide
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Overview
Description
N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide is a synthetic organic compound characterized by its unique cyclopentyl structure with multiple methyl groups and a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate through a series of reactions, including alkylation and cyclization.
Introduction of the Methyl Groups: The cyclopentyl intermediate is then subjected to methylation reactions to introduce the four methyl groups at specific positions.
Attachment of the Prop-2-enamide Group: The final step involves the attachment of the prop-2-enamide group through a reaction with an appropriate amide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1R,2S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide
- **N-[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]but-2-enamide
Uniqueness
N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide is unique due to its specific cyclopentyl structure with four methyl groups and a prop-2-enamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-6-11(15)14-9-13(5)8-7-10(2)12(13,3)4/h6,10H,1,7-9H2,2-5H3,(H,14,15)/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOGBLHDLQRIV-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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